4-Chloro-2-fluoro-N-methylaniline
Overview
Description
4-Chloro-2-fluoro-N-methylaniline: is an aromatic amine compound characterized by the presence of chlorine, fluorine, and a methyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
4-Chloro-2-fluoro-N-methylaniline is primarily used as a laboratory chemical and in the synthesis of other substances . . It’s important to note that the safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The safety data sheet indicates that it may cause respiratory irritation , suggesting that it could have effects at the cellular level in the respiratory system.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 4-chloro-2-fluoroaniline followed by reduction to obtain 4-chloro-2-fluoro-N-methylaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride in hydrochloric acid.
Direct Amination: Another method involves the direct amination of 4-chloro-2-fluorobenzene with methylamine under high-pressure conditions and in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production often employs the direct amination route due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-2-fluoro-N-methylaniline can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinone derivatives or reduced to form aniline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of 4-hydroxy-2-fluoro-N-methylaniline or 4-amino-2-fluoro-N-methylaniline.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in the development of new drugs due to its ability to interact with various biological targets.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the manufacture of polymers and resins with specific properties.
Comparison with Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2-Fluoro-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chloro-2-fluoro-N-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHMRMPHDKGPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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